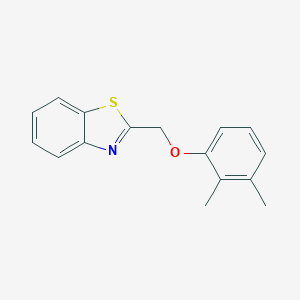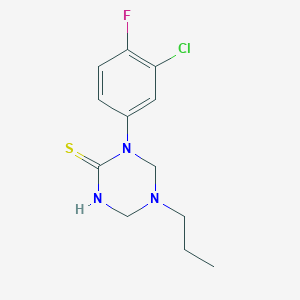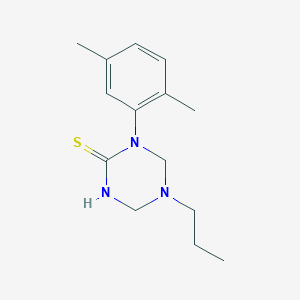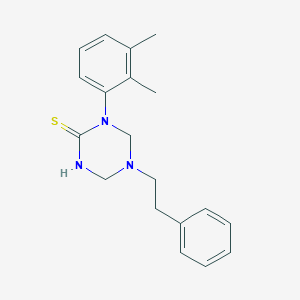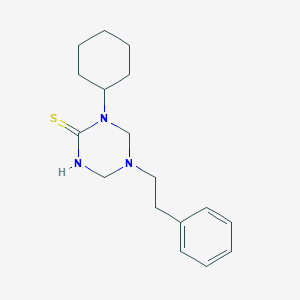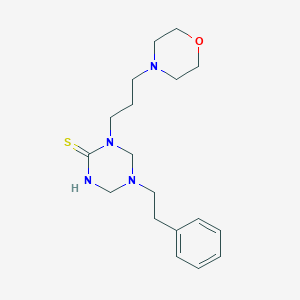![molecular formula C20H29N3O4 B282680 Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EMD 57033, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.
科学的研究の応用
EMD 57033 has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes. Some of the scientific research applications of EMD 57033 include:
1. Studying the role of calcium channels in neurotransmitter release
2. Investigating the role of protein kinases in signal transduction pathways
3. Studying the mechanisms of action of various drugs and toxins
4. Investigating the role of ion channels in cellular signaling pathways
5. Studying the effects of various drugs on ion channel function
作用機序
The mechanism of action of EMD 57033 is not fully understood, but it is believed to act as a calcium channel blocker. This compound has been shown to inhibit the release of neurotransmitters by blocking calcium channels in the presynaptic membrane. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which are involved in various signal transduction pathways.
Biochemical and Physiological Effects
EMD 57033 has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the release of neurotransmitters, which can lead to a decrease in synaptic transmission. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which can lead to a decrease in cell proliferation and differentiation.
実験室実験の利点と制限
EMD 57033 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for calcium channels and protein kinases, making it a useful tool for studying these pathways. Additionally, EMD 57033 is relatively easy to synthesize and has a long shelf life. However, one limitation of EMD 57033 is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to administer in experiments.
将来の方向性
There are several future directions for research on EMD 57033. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases. Additionally, future research could focus on identifying the precise mechanisms of action of EMD 57033 and its effects on various biological processes. Finally, future research could focus on developing new analogs of EMD 57033 with improved selectivity and efficacy.
合成法
EMD 57033 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-2-methylbut-3-en-2-ol. This intermediate is then reacted with 3,4-dihydro-2H-pyran, followed by treatment with acetic anhydride to form ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
特性
分子式 |
C20H29N3O4 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
ethyl 4-[3-(diethylaminomethyl)-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-6-23(7-2)12-15-11-14(9-10-16(15)26-5)18-17(19(24)27-8-3)13(4)21-20(25)22-18/h9-11,18H,6-8,12H2,1-5H3,(H2,21,22,25) |
InChIキー |
YPFYLJNBJDDUFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)

![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
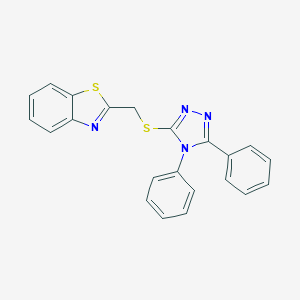
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)

